2,3',4',5'-Tetrabromodiphenyl ether

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3-tribromo-5-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSWBJSFVPJPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879896 | |

| Record name | BDE-76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-43-9 | |

| Record name | 2,3',4',5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/484WSW570C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

It is known that this compound belongs to a class of compounds known as polybrominated diphenyl ethers (pbdes), which are often used as flame retardants . PBDEs have been found to accumulate in various tissues, including adipose tissue, plasma, and human milk .

Mode of Action

Studies on similar pbdes suggest that they may interact with various enzymes and proteins within the cell . For example, one study found that a related compound, 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), could be degraded by the fungus Phanerochaete chrysosporium, suggesting that this compound may interact with the enzymes produced by this fungus .

Biochemical Pathways

For example, BDE-47 has been found to undergo debromination in the presence of zero-valent zinc and ascorbic acid .

Pharmacokinetics

It is known that pbdes in general are lipophilic and tend to accumulate in fatty tissues .

Result of Action

Studies on related pbdes have shown that they can cause various adverse effects, including neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’,4’,5’-Tetrabromodiphenyl ether. For example, the presence of heavy metals, which are often found in e-waste dismantling areas, can complicate the remediation of environments contaminated with PBDEs . Additionally, the concentration of PBDEs in surface waters can pose ecological risks .

Biochemische Analyse

Biochemical Properties

It is known that PBDEs, including 2,3’,4’,5’-Tetrabromodiphenyl ether, can be found in adipose tissue, plasma, and human milk

Cellular Effects

Research on a related compound, 2,2’4,4’-tetrabromodiphenyl ether (PBDE-47), has shown that it can modulate the intracellular miRNA profile and exacerbate the LPS-induced pro-inflammatory response in THP-1 macrophages. It is possible that 2,3’,4’,5’-Tetrabromodiphenyl ether may have similar effects on cells.

Temporal Effects in Laboratory Settings

It is known that PBDEs can undergo slow debromination in microcosms, with considerable growth of Dehalococcoides and Dehalogenimonas observed over time.

Biologische Aktivität

2,3',4',5'-Tetrabromodiphenyl ether (TBDE) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. Due to their persistence in the environment and potential toxicological effects, understanding the biological activity of TBDE is crucial for assessing its impact on human health and ecosystems.

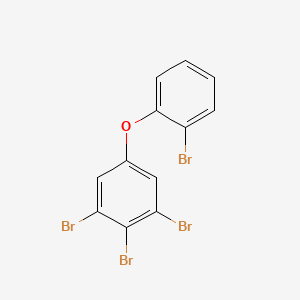

Chemical Structure

The chemical formula for this compound is . Its structure includes two phenyl rings connected by an ether linkage, with four bromine atoms substituted at various positions on the rings.

Biological Activity Overview

Research indicates that TBDE exhibits various biological activities, including antimicrobial, cytotoxic, and endocrine-disrupting effects. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have reported that TBDE demonstrates significant antimicrobial properties against a range of bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for TBDE against several clinically relevant strains are summarized in Table 1:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 1.0 |

| Klebsiella pneumoniae | 6.3 |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Cytotoxicity

TBDE has also been investigated for its cytotoxic effects on various cancer cell lines. A study evaluated its impact on human cervical carcinoma (HeLa) and colorectal carcinoma (HCT-116) cells, revealing IC50 values indicating moderate cytotoxicity. The results are presented in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| HCT-116 | 15 |

| A549 (Lung cancer) | >15 |

These findings suggest that TBDE may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Endocrine Disruption

Research has highlighted the potential of TBDE to act as an endocrine disruptor. It has been shown to bind to thyroid hormone receptors and estrogen receptors, mimicking hormonal activity in vitro. This interaction raises concerns about its implications for reproductive health and development .

Case Studies

Several case studies have documented the effects of PBDE exposure on human health. For example:

- A study involving pregnant women showed that higher levels of PBDEs, including TBDE, correlated with adverse outcomes such as low birth weight and developmental delays in children.

- Another case study focused on male reproductive health, linking elevated PBDE levels to reduced sperm quality and increased incidence of testicular toxicity .

Environmental Impact

TBDE's persistence in the environment poses risks to wildlife and human health. It accumulates in fatty tissues, leading to bioaccumulation through the food chain. Monitoring studies have detected TBDE in various environmental matrices, including soil, water, and biota.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Analysis

BDE-47 is frequently monitored in environmental samples due to its persistence and bioaccumulation potential. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for the detection and quantification of BDEs in soil, water, and biological tissues.

Table 1: Analytical Methods for BDE-47 Detection

| Methodology | Sample Type | Detection Limit | Reference |

|---|---|---|---|

| GC-MS | Soil | 0.5 ng/g | Agilent Technologies |

| Liquid Chromatography | Water | 1 ng/L | CDC |

| Solid-phase Extraction | Biological Tissues | 0.1 ng/g | EPA |

Toxicological Studies

Research has demonstrated that BDE-47 can have neurotoxic effects, particularly in developing organisms. A study conducted on mice indicated that exposure to BDE-47 resulted in significant impairments in learning and memory capabilities, suggesting potential long-term developmental impacts.

Case Study: Neurotoxicity in Mice

- Exposure : Mice were administered 10.5 mg/kg of BDE-47.

- Findings : Reduced habituation capabilities were observed in older mice compared to younger ones, indicating age-dependent susceptibility to neurotoxic effects .

Photodegradation and Ecological Risk Assessment

BDE-47 undergoes photodegradation when exposed to sunlight, leading to the formation of various hydroxylated polybrominated diphenyl ethers (HO-PXDEs), which are emerging contaminants with potential ecological risks. Studies have shown that these photoproducts can generate dioxins and other harmful compounds through different photochemical pathways.

Key Findings from Photodegradation Studies

- Direct photolysis generates dihydroxylated products as primary photoproducts.

- The ecological risk assessment must consider the different degradation pathways leading to various harmful products .

Health Risk Assessments

The U.S. Environmental Protection Agency (EPA) has conducted extensive health risk assessments for BDE-47, focusing on both non-carcinogenic and carcinogenic effects. The reference doses (RfDs) for oral exposure indicate a threshold below which adverse effects are unlikely to occur.

Health Risk Assessment Summary

- RfD for Oral Exposure : Estimated at 0.05 mg/kg/day.

- Inhalation Reference Concentration (RfC) : 0.003 mg/m³.

These assessments highlight the importance of regulating BDE-47 levels in consumer products and the environment to mitigate health risks .

Bioaccumulation Studies

Research indicates that children are particularly vulnerable to PBDE exposure due to higher body burdens compared to adults. A study measured PBDE levels in serum samples from families, revealing significantly higher concentrations in children, which raises concerns regarding developmental health risks.

Table 2: PBDE Levels in Family Members

| Family Member | PBDE Concentration (ng/g lipid weight) |

|---|---|

| Father | 32 |

| Mother | 60 |

| Child | 137 |

| Toddler | 245 |

This data underscores the need for public health initiatives aimed at reducing PBDE exposure among vulnerable populations .

Vergleich Mit ähnlichen Verbindungen

Environmental Concentrations

- BDE-47 : Detected at 35 ng/g lipid in U.S. human adipose tissue (2000), doubling every 3–5 years .

- BDE-70: Limited monitoring data; identified in analytical standards but rarely reported in environmental surveys .

- BDE-99 : Found in marine mammals at ~1000 ng/g lipid, with bioaccumulation influenced by debromination .

Bioaccumulation Factors

| Congener | Log Kow | Bioaccumulation Potential |

|---|---|---|

| BDE-70 | ~6.5 (estimated) | Moderate (theoretical) |

| BDE-47 | 6.8 | High |

| BDE-99 | 7.3 | Very High |

Lower brominated congeners (e.g., BDE-47) exhibit higher bioavailability due to lower molecular weight, while BDE-70’s asymmetric structure may reduce biomagnification .

Toxicological Profiles

Neurotoxicity and Oxidative Stress

- BDE-47 : Causes oxidative stress in mice (ROS accumulation, IL-6/TNF-α upregulation) and disrupts habituation behavior at 10–40 mg/kg doses . Metabolized by CYP2B6 to hydroxylated derivatives (e.g., 5-OH-BDE-47) .

- BDE-70: No direct toxicity data; structurally similar to BDE-47 but lacks evidence of neurotoxic or metabolic pathways.

- BDE-99 : Induces developmental neurotoxicity in mice, impairing learning/memory at 0.8–12 mg/kg .

Metabolite Formation

- BDE-47 : Generates 9 hydroxylated metabolites, including 5-OH-BDE-47 and 6-OH-BDE-47, via CYP2B6 .

- BDE-99 : Metabolized to 5'-OH-BDE-99 in salmon and quail, with species-specific pathways .

Regulatory and Analytical Considerations

- Regulatory Status : BDE-70 is classified as a "First Specified Chemical Substance" in Japan, requiring strict usage permits . Similar to BDE-47 and BDE-99, it is restricted under RoHS but lacks global monitoring frameworks .

- Analytical Methods : Detected via GC/MS with solid-phase extraction, often alongside BDE-47 and BDE-99 in human serum .

Vorbereitungsmethoden

Direct Bromination of Diphenyl Ether

A well-documented approach for synthesizing brominated diphenyl ethers is the bromination of diphenyl ether under controlled conditions:

Neat Bromination Process :

According to patent EP0341295A1, bromination of diphenyl ether can be performed without catalysts or solvents ("neat" bromination). A slight stoichiometric excess of bromine (around 4-10%) is added gradually to diphenyl ether at ambient temperature, with the temperature slowly increased to maintain the reaction mixture in a liquid state (up to about 60°C). This method favors selective bromination and minimizes formation of undesired isomers.Temperature Control :

Initiating bromination near room temperature and gradually heating to ~60°C ensures the reaction proceeds under mild conditions, preserving selectivity toward specific bromination sites. The reaction mixture is agitated continuously to ensure uniform bromine distribution.Removal of Excess Bromine :

After bromination, excess bromine is removed by passing air or an inert gas through the reaction mixture while heating to 60-70°C. This step prevents overbromination and facilitates purification.Purification by Methanol Digestion :

The crude brominated product is purified by digesting with methanol at reflux temperature, followed by cooling and filtration. This yields a high-purity crystalline product with minimal impurities.

While this patent focuses on the production of 4,4'-dibromodiphenyl ether, the principles of neat bromination with controlled stoichiometry and temperature are applicable to higher brominated congeners, including this compound, by adjusting bromine equivalents and reaction conditions.

Stepwise Bromination via Lower Brominated Intermediates

Selective synthesis of this compound can also be achieved by stepwise bromination of lower brominated diphenyl ether congeners:

Starting from 2,3',4'-tribromodiphenyl ether, controlled bromination adds the fourth bromine at the 5' position. This approach requires precise control of reaction conditions and bromine equivalents to avoid overbromination or formation of other isomers.

Catalysts or halogen carriers (e.g., iron powder) have been used historically to facilitate bromination in liquid phase reactions, but modern methods favor catalyst-free, neat bromination to improve selectivity and reduce by-products.

Use of Bromination Catalysts and Solvents

Some older methods involve bromination in solvents such as liquid sulfur dioxide at low temperatures (<0°C) to control regioselectivity and yield, as described for related dibromodiphenyl ethers.

Halogen carriers like iron powder can catalyze bromination but tend to produce pentabrominated products or mixtures, reducing selectivity for tetrabrominated congeners.

Current preferred methods avoid catalysts and solvents to minimize side reactions and simplify purification.

Summary of Key Preparation Parameters

| Parameter | Description/Conditions | Effect on Product |

|---|---|---|

| Bromine stoichiometry | Slight excess (4-10%) | Ensures complete bromination without overbromination |

| Reaction medium | Neat diphenyl ether (no solvent) | Improves selectivity and purity |

| Temperature profile | Start at ambient (~20-25°C), gradually increase to ~60°C | Maintains liquid phase, controls reaction rate and selectivity |

| Agitation | Continuous during bromination | Uniform bromine distribution, consistent reaction |

| Excess bromine removal | Air or inert gas passed at 60-70°C | Prevents overbromination, facilitates purification |

| Purification | Methanol digestion at reflux, followed by cooling and filtration | Removes impurities, yields crystalline product |

Research Findings and Analytical Confirmation

The selective bromination methods produce this compound with high purity (>99% by vapor phase chromatography) and well-defined melting points consistent with literature values (~60-62°C for related bromodiphenyl ethers).

Analytical techniques such as GC-MS/MS and NMR are used to confirm the substitution pattern and purity, ensuring the correct isomer is obtained.

Certified reference standards are commercially available (e.g., from AccuStandard) to facilitate analytical validation and quality control in synthesis.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.